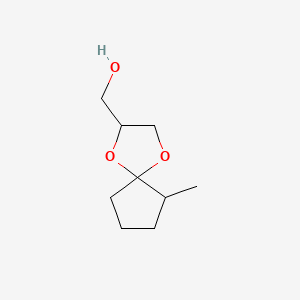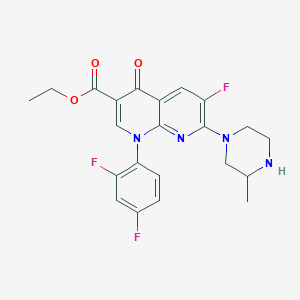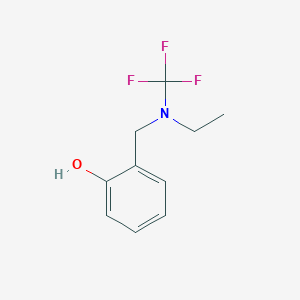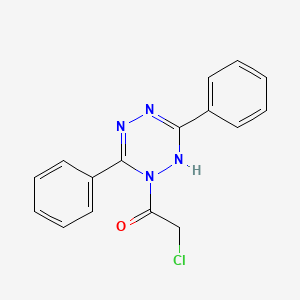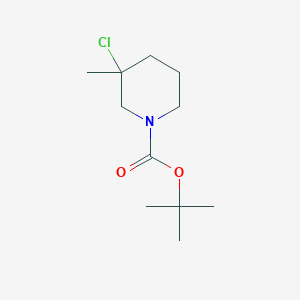
tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C11H20ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group and the chloro and methyl substituents on the piperidine ring contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-chloro-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions: tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or demethylated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 3-azido-3-methylpiperidine-1-carboxylate or tert-butyl 3-thiocyanato-3-methylpiperidine-1-carboxylate.
Oxidation Reactions: Products include tert-butyl 3-chloro-3-methylpiperidine-1-oxide.
Reduction Reactions: Products include tert-butyl 3-methylpiperidine-1-carboxylate.
科学的研究の応用
tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the chloro and methyl substituents influence its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.
類似化合物との比較
- tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-azido-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H20ClNO2 |
|---|---|
分子量 |
233.73 g/mol |
IUPAC名 |
tert-butyl 3-chloro-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20ClNO2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8H2,1-4H3 |
InChIキー |
CPCIPRVESPYVKO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



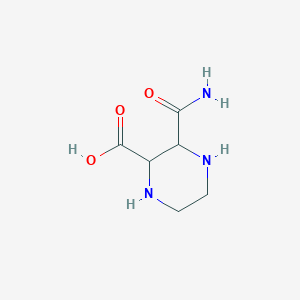

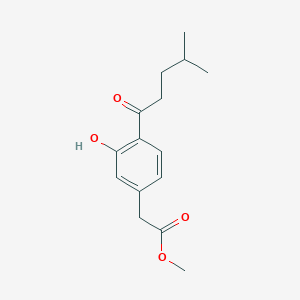

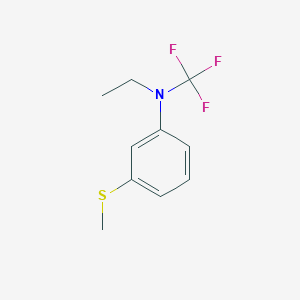
![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
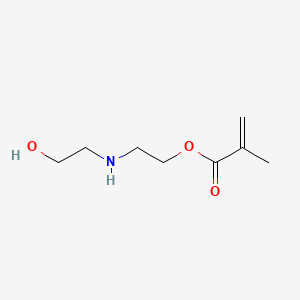
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
